molecular formula C18H20N2O2S B11098189 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11098189
M. Wt: 328.4 g/mol
InChI Key: VCVNTURQCBWDAC-UHFFFAOYSA-N
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Description

2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving suitable precursors such as 2-bromoacetophenone and thiourea under basic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.

    Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.

    Phenyl Substitution: The phenyl group is typically introduced via a nucleophilic aromatic substitution reaction, using phenyl lithium or phenyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine), organolithium compounds, and Grignard reagents are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The acetamido and phenyl groups can enhance binding affinity and specificity to these targets, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-6-methyl-1-benzothiophene-3-carboxamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

    2-acetamido-6-methyl-N-phenyl-1-benzothiophene-3-carboxamide: Similar structure but without the tetrahydro modification, potentially altering its stability and reactivity.

    2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can significantly change its chemical properties and biological activity.

Uniqueness

The unique combination of the acetamido, methyl, phenyl, and tetrahydrobenzothiophene moieties in 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and bioactivity.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H20N2O2S/c1-11-8-9-14-15(10-11)23-18(19-12(2)21)16(14)17(22)20-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

VCVNTURQCBWDAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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